Majorenolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

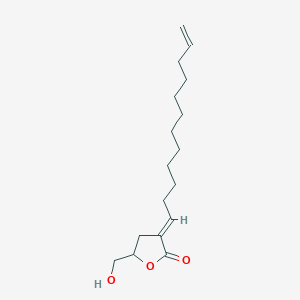

Majorenolide, also known as this compound, is a useful research compound. Its molecular formula is C17H28O3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that majorenolide exhibits significant cytotoxic effects against various cancer cell lines.

- Cytotoxic Mechanism : Research indicates that this compound induces apoptosis in human leukemia HL-60 cells. It activates caspase-3 and alters the expression of several genes associated with apoptosis, including upregulating pro-apoptotic genes such as BAX and CASP8, while downregulating anti-apoptotic genes like BIRC5 .

- In Vitro Studies : In vitro experiments have shown that this compound has a growth inhibition concentration (GI50) of 0.21 μM against HL-60 cells and displays selectivity towards cancerous cells over non-cancerous cells .

Antiparasitic Activity

This compound has been evaluated for its effects against Trypanosoma cruzi, the causative agent of Chagas disease.

- Efficacy Against Trypanosoma cruzi : In vitro studies revealed that this compound exhibits promising activity against trypomastigote forms of T. cruzi, with an effective concentration (EC50) significantly lower than that of the standard treatment, benznidazole . Molecular docking studies suggest that this compound interacts with key molecular targets in T. cruzi, potentially disrupting its survival mechanisms .

Insecticidal Properties

This compound's potential as an insecticide has been explored, particularly its antifeedant effects against agricultural pests.

- Insecticidal Activity : Studies have reported that this compound demonstrates moderate antifeedant activity against aphids such as Rhopalosiphum padi and Myzus persicae, with effective concentrations (EC50) ranging from 15.8 to 17.6 μg/cm² . This suggests its potential use in sustainable agricultural practices to manage pest populations without relying on synthetic chemicals.

Bioactivity in Natural Products Research

The exploration of this compound within natural products research highlights its role as a bioactive compound with significant therapeutic potential.

- Natural Sources : this compound has been isolated from various plant species, including Persea indica and Mezilaurus crassiramea, which are known for their medicinal properties . The isolation and characterization of this compound from these sources contribute to the understanding of plant-based therapies and their applications in medicine.

Propriétés

Formule moléculaire |

C17H28O3 |

|---|---|

Poids moléculaire |

280.4 g/mol |

Nom IUPAC |

(3E)-3-dodec-11-enylidene-5-(hydroxymethyl)oxolan-2-one |

InChI |

InChI=1S/C17H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)20-17(15)19/h2,12,16,18H,1,3-11,13-14H2/b15-12+ |

Clé InChI |

XOPQVUWGWFRPQD-NTCAYCPXSA-N |

SMILES isomérique |

C=CCCCCCCCCC/C=C/1\CC(OC1=O)CO |

SMILES canonique |

C=CCCCCCCCCCC=C1CC(OC1=O)CO |

Synonymes |

majorenolide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.